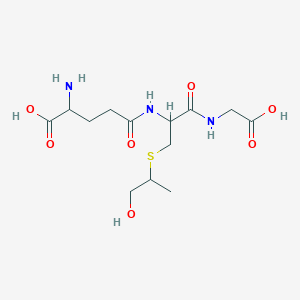

S-(1-Methyl-2-hydroxyethyl)glutathione

Übersicht

Beschreibung

S-(1-Methyl-2-hydroxyethyl)glutathione: is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. It is primarily used in analytical method development, method validation, and quality control applications .

Analyse Chemischer Reaktionen

S-(1-Methyl-2-hydroxyethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Antioxidant Activity

S-(1-Methyl-2-hydroxyethyl)glutathione exhibits significant antioxidant properties. It plays a crucial role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS). The compound's thiol group effectively donates electrons to free radicals, thereby neutralizing them and preventing cellular damage. Additionally, it aids in regenerating other antioxidants such as vitamins C and E, enhancing overall cellular protection.

2. Detoxification Mechanisms

The compound participates in detoxification processes through conjugation reactions catalyzed by glutathione S-transferases (GSTs). These reactions enhance the solubility of xenobiotics, facilitating their excretion. The unique structure of this compound may influence its interaction with GSTs, potentially affecting the detoxification efficiency of various compounds.

3. Analytical Chemistry

In analytical chemistry, this compound serves as a standard for method development and validation. Its stability and reactivity make it an ideal candidate for quality control in pharmaceutical formulations and research applications.

Comparative Analysis of Glutathione Derivatives

To better understand the unique properties of this compound, a comparative analysis with other glutathione derivatives is useful:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Glutathione | Natural antioxidant; tripeptide | No substitutions; direct biological role |

| S-Acetylglutathione | Acetylated form; increased stability | Alters reactivity; used in drug formulations |

| S-Glutathionylcysteine | Dipeptide form; involved in protein synthesis | Specific to cysteine interactions |

| This compound | Modified for stability and tracking | Unique substitution enhances research applicability |

Case Studies

Study 1: Interaction with Glutathione S-transferases

Research indicated that glutathione derivatives can act as substrates or inhibitors for GSTs. A study investigating the interaction of related compounds with rat GST M1-1 demonstrated that variations in substrate structure significantly impact enzyme activity. This suggests that this compound may exhibit distinct interactions with GSTs, influencing drug metabolism and detoxification pathways.

Study 2: Role in Cellular Protection

Another study highlighted the protective role of glutathione against cytotoxic agents. It was found that depletion of glutathione led to increased cell death in response to various toxicants. This indicates that this compound may enhance cellular resilience against oxidative stress by maintaining intracellular glutathione levels.

Wirkmechanismus

The mechanism of action of S-(1-Methyl-2-hydroxyethyl)glutathione involves its role as an antioxidant and a cofactor for various enzymes. It participates in the detoxification of harmful compounds by conjugating with electrophilic substances, making them more water-soluble and easier to excrete . The compound also plays a role in the reduction of peroxides and the rearrangement of protein disulfide bonds, contributing to cellular defense against oxidative stress .

Vergleich Mit ähnlichen Verbindungen

S-(1-Methyl-2-hydroxyethyl)glutathione is similar to other glutathione derivatives, such as S-(2-hydroxyethyl)glutathione and S-methylglutathione. it is unique in its specific structure and the presence of the 1-methyl-2-hydroxyethyl group, which may confer distinct biochemical properties . Similar compounds include:

- S-(2-Hydroxyethyl)glutathione

- S-Methylglutathione

- Glutathione disulfide

These compounds share similar roles in redox reactions and detoxification processes but differ in their specific chemical structures and reactivity .

Biologische Aktivität

S-(1-Methyl-2-hydroxyethyl)glutathione is a modified form of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound features a unique substitution at the sulfur atom, which may influence its biological activity and interactions within various biochemical pathways. Understanding its biological activity is crucial for exploring its potential therapeutic applications and mechanisms of action.

Antioxidant Properties

Glutathione and its derivatives are well-known for their antioxidant properties . They play a critical role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS) and maintaining the cellular redox state. This compound, like other glutathione derivatives, likely contributes to these protective mechanisms through:

- Scavenging Free Radicals : The thiol group in glutathione is particularly effective at donating electrons to free radicals, thus neutralizing them.

- Regeneration of Other Antioxidants : Glutathione can help regenerate other antioxidants, such as vitamins C and E, enhancing overall antioxidant capacity within cells .

Detoxification Mechanisms

This compound may also participate in detoxification processes:

- Conjugation Reactions : Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to various xenobiotics, enhancing their solubility and facilitating excretion. The unique structure of this compound could influence its interaction with GSTs, potentially affecting the detoxification efficiency of certain compounds .

Study 1: Interaction with Glutathione S-transferases

Research has indicated that glutathione derivatives can act as substrates or inhibitors for GSTs. A study investigating the interaction of S-(hydroxyethyl)bimane (a related compound) with rat GST M1-1 demonstrated that variations in substrate structure can significantly impact enzyme activity. These findings suggest that this compound might similarly exhibit distinct interactions with GSTs, potentially influencing drug metabolism and detoxification pathways .

Study 2: Role in Cellular Protection

Another study highlighted the role of glutathione in protecting cells from cytotoxic agents. It was found that depletion of glutathione led to increased cell death in response to various toxicants. This indicates that compounds like this compound may enhance cellular resilience against oxidative stress and cytotoxicity by maintaining intracellular glutathione levels .

Comparative Analysis of Glutathione Derivatives

To better understand the unique properties of this compound, a comparative analysis with other glutathione derivatives is useful:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Glutathione | Natural antioxidant; tripeptide | No substitutions; direct biological role |

| S-Acetylglutathione | Acetylated form; increased stability | Alters reactivity; used in drug formulations |

| S-Glutathionylcysteine | Dipeptide form; involved in protein synthesis | Specific to cysteine interactions |

| This compound | Deuterated; modified for stability and tracking | Unique substitution enhances research applicability |

This table illustrates how this compound retains key functionalities associated with glutathione while offering distinct characteristics that may enhance its utility in research and therapeutic contexts.

Eigenschaften

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O7S/c1-7(5-17)24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCICQXODPSLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.